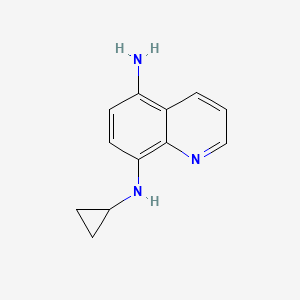

8-N-cyclopropylquinoline-5,8-diamine

Description

Properties

IUPAC Name |

8-N-cyclopropylquinoline-5,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-10-5-6-11(15-8-3-4-8)12-9(10)2-1-7-14-12/h1-2,5-8,15H,3-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDYMOWGUBQREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N-cyclopropylquinoline-5,8-diamine typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent such as diazomethane is used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-N-cyclopropylquinoline-5,8-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties:

8-N-cyclopropylquinoline-5,8-diamine has been explored for its potential therapeutic effects, particularly in antimicrobial and anticancer activities. Its structure allows for interaction with biological targets, which can lead to inhibition of microbial growth or induction of apoptosis in cancer cells. The presence of amino groups provides reactive centers that can be functionalized to enhance its biological activity .

Fluorescent Probes:

The compound has also been investigated as a fluorescent probe due to its high fluorescence intensity. This property makes it suitable for biological imaging applications, allowing researchers to visualize cellular processes and interactions in real-time.

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features can be exploited to create derivatives with tailored properties for specific applications .

Synthesis Methods:

The synthesis typically involves the formation of the quinoline ring through methods such as the Skraup synthesis, followed by the introduction of the cyclopropyl group via cyclopropanation reactions. These methods are optimized for scalability and cost-effectiveness in industrial settings .

Industrial Applications

Dyes and Organic Semiconductors:

The compound is utilized in the development of dyes and organic semiconductors. Its unique chemical structure contributes to the performance characteristics required in these applications, such as stability and color properties in dyes and charge transport in semiconductors .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Anticancer Research

Research focused on the anticancer properties of the compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation .

Case Study 3: Fluorescent Imaging

In a recent study, this compound was used as a fluorescent probe in live-cell imaging experiments. The compound's fluorescence allowed for tracking cellular dynamics and interactions effectively .

Mechanism of Action

The mechanism of action of 8-N-cyclopropylquinoline-5,8-diamine involves its interaction with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Insights

- Core Structure Differences: Quinoline vs. Isoquinoline: The positional isomerism between quinoline and isoquinoline (e.g., 1127-49-7) alters electronic properties and binding affinity in biological systems. Quinoline derivatives are more commonly associated with antimalarial activity, while isoquinolines often exhibit neurological effects . Substituent Effects:

- The N8-cyclopropyl group in 1154579-81-3 may enhance metabolic stability compared to non-cyclopropyl analogs, as cyclopropane rings are known to resist oxidative degradation .

- Halogenation (e.g., 5,8-dibromo-6-methoxyquinoline) introduces steric and electronic effects, making such compounds valuable in Suzuki-Miyaura coupling reactions .

Biological and Industrial Relevance :

- Decoquinate (18507-89-6) exemplifies how bulky substituents (e.g., decyloxy groups) enhance antiparasitic activity by targeting mitochondrial electron transport .

- The diamine functionality in 1154579-81-3 and 1127-49-7 suggests utility as chelating agents or kinase inhibitors, though specific pharmacological data are lacking in the provided evidence .

Research Findings and Trends

- Synthetic Accessibility: Isoquinoline-5,8-diamine (1127-49-7) has a well-documented synthesis route with a 95% yield, suggesting that similar diamine quinoline derivatives could be synthesized efficiently . The commercial availability of this compound (1154579-81-3) through suppliers like Combi-Blocks indicates established demand for cyclopropane-modified heterocycles in drug discovery .

- However, this remains speculative without explicit studies . The dimethyl analog (1033693-20-7) is marketed as a pharmaceutical intermediate, emphasizing the role of quinoline diamines in developing small-molecule therapeutics .

Biological Activity

8-N-Cyclopropylquinoline-5,8-diamine is a synthetic compound belonging to the quinoline family, characterized by a cyclopropyl group at the nitrogen atom in the 8th position and amino groups at the 5th and 8th positions. This unique structure enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various biological molecules. The compound can bind to specific targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Key mechanisms include:

- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Induction of Apoptosis : It may induce apoptosis in cancer cells through activation of caspase pathways.

- Cell Cycle Regulation : Evidence suggests that it inhibits cell cycle progression, thereby reducing proliferation rates in cancer cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. | |

| Cytotoxicity | Induces apoptosis in various cancer cell lines. | |

| Fluorescent Properties | High fluorescence intensity makes it suitable for use as a fluorescent probe. | |

| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study investigated the minimum inhibitory concentration (MIC) against various bacterial strains. The compound showed MIC values ranging from 6 to 25 µg/mL, indicating significant antimicrobial potential against both Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects on Cancer Cells : Research published in MDPI examined the cytotoxic effects of this compound on different cancer cell lines. The study found that the presence of amino groups significantly enhanced cytotoxicity, suggesting that structural modifications could further improve its therapeutic efficacy.

- Mechanistic Insights into Apoptosis Induction : Another research focused on the mechanism by which this compound induces apoptosis. It was shown to activate caspase pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinoline | Basic structure without substitutions | Limited biological activity |

| 8-Aminoquinoline | Lacks cyclopropyl group | Moderate antimicrobial activity |

| 5,8-Diaminoquinoline | Lacks cyclopropyl group | Cytotoxic effects observed |

The presence of both cyclopropyl and amino groups in this compound confers distinct chemical properties that enhance its biological activities compared to its analogs.

Q & A

Q. How can computational tools predict the biological or catalytic activity of this compound?

- Methodological Answer :

- Molecular docking (e.g., AutoDock for kinase inhibition ).

- QSAR models using descriptors like logP, H-bond donors.

- Machine learning (e.g., Random Forest for toxicity prediction).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.